N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide
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Overview
Description
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide is an organic compound with a complex structure that includes both an amide and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the 2-phenoxyacetic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines.
Scientific Research Applications
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amide and an ether group, along with the dimethylamino substituent, makes it a versatile compound for various applications .
Properties
CAS No. |
199445-55-1 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)9-12-11(14)8-15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
NVNHPVYALDQLTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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